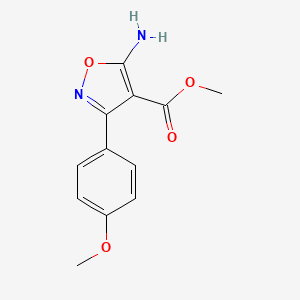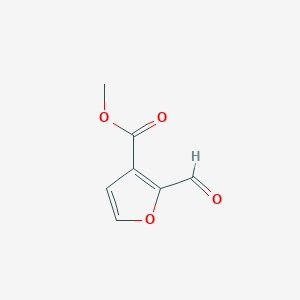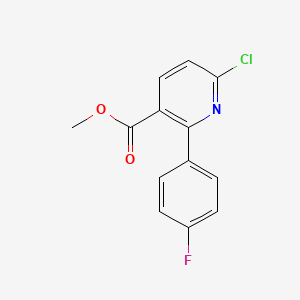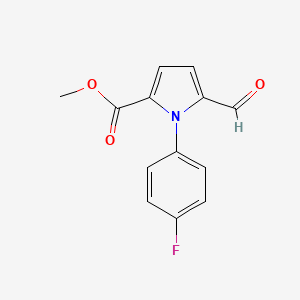
Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate
Übersicht
Beschreibung
“Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a fluorophenyl group attached to the pyrrole ring, which could potentially influence its reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic pyrrole ring and the fluorophenyl group. These groups could potentially participate in various interactions such as pi stacking or hydrogen bonding, which would influence the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring and the fluorophenyl group. For instance, the pyrrole ring is known to undergo electrophilic substitution reactions . The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could influence its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications : A study by Hublikar et al. (2019) synthesized novel derivatives of methyl pyrrole carboxylate, demonstrating their effectiveness as antimicrobial agents. The introduction of certain groups in the pyrrole structure enhanced their antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial therapies (Hublikar et al., 2019).
Chemical Synthesis and Modification : Research by El’chaninov et al. (2001) and others focused on the acylation and formylation of pyrrole derivatives, including compounds related to Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate. These studies highlight the chemical versatility of such compounds and their potential for further chemical modifications in various applications (El’chaninov et al., 2001).
Structural and Spectral Studies : Studies like that by Viveka et al. (2016) on pyrrole carboxylic acid derivatives emphasize the importance of understanding the structural and spectral properties of these compounds. Such research aids in the development of new materials and pharmaceuticals (Viveka et al., 2016).
Development of Novel Organic Compounds : Research into the synthesis of new derivatives of pyrrole, like those by Zemanová and Gašparová (2013), contributes to the field of organic chemistry by providing novel compounds with potential applications in material science and pharmaceuticals (Zemanová & Gašparová, 2013).
Potential in Drug Development : The synthesis and characterization of pyrrole derivatives have implications in drug development, as seen in the research by McLaughlin et al. (2016) and Procopiou et al. (1993). These studies provide a foundation for developing new pharmaceutical compounds (McLaughlin et al., 2016); (Procopiou et al., 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(4-fluorophenyl)-5-formylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)12-7-6-11(8-16)15(12)10-4-2-9(14)3-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRINKVFHXPXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1C2=CC=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






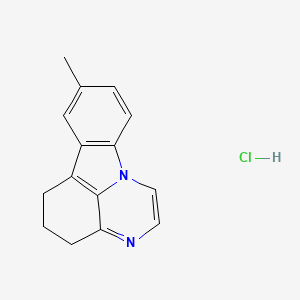

![2-[(5-Methylisoxazol-3-yl)oxy]acetohydrazide](/img/structure/B3023006.png)
